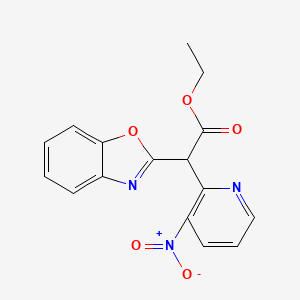
ethyl 1,3-benzoxazol-2-yl(3-nitro-2-pyridinyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,3-benzoxazol-2-yl(3-nitro-2-pyridinyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is synthesized through a multi-step process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of ethyl 1,3-benzoxazol-2-yl(3-nitro-2-pyridinyl)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular pathways. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of caspases and the downregulation of various anti-apoptotic proteins. In bacteria and fungi, this compound has been shown to inhibit various enzymes involved in cell wall synthesis and energy metabolism, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of enzyme activity. In animal studies, this compound has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 1,3-benzoxazol-2-yl(3-nitro-2-pyridinyl)acetate in lab experiments is its potent and selective activity against various cancer cell lines and microbial strains. This compound also exhibits low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which requires multiple steps and specialized equipment.
Direcciones Futuras
There are several future directions for the study of ethyl 1,3-benzoxazol-2-yl(3-nitro-2-pyridinyl)acetate. One of the main areas of focus is the development of this compound as a therapeutic agent for the treatment of cancer and infectious diseases. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its potency and selectivity against various targets. In addition, the potential applications of this compound in material science and agriculture warrant further investigation, as it may have significant implications for the development of new materials and the improvement of crop yields.
Métodos De Síntesis
The synthesis of ethyl 1,3-benzoxazol-2-yl(3-nitro-2-pyridinyl)acetate involves a multi-step process that includes the condensation of 3-nitro-2-pyridinecarboxaldehyde with salicylaldehyde in the presence of a base to form 2-hydroxy-1,3-benzoxazole. The resulting compound is then esterified with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-hydroxy-1,3-benzoxazol-yl)-2-oxoacetate, which is further treated with a base and an acid to obtain this compound.
Aplicaciones Científicas De Investigación
Ethyl 1,3-benzoxazol-2-yl(3-nitro-2-pyridinyl)acetate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against various bacterial and fungal strains. In agriculture, this compound has been studied for its potential as a herbicide and pesticide, as it has been shown to inhibit the growth of various weed and insect species. In material science, this compound has been studied for its potential as a fluorescent probe and as a building block for the synthesis of various organic materials.
Propiedades
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-yl)-2-(3-nitropyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-2-23-16(20)13(14-11(19(21)22)7-5-9-17-14)15-18-10-6-3-4-8-12(10)24-15/h3-9,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUDAUWSNMZZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5318969.png)
![2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B5318983.png)

![(3R*,4R*)-1-{[5-chloro-1-methyl-3-(5-methyl-3-isoxazolyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5318994.png)
![methyl (2-methoxy-4-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5318996.png)
![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl benzoate](/img/structure/B5319002.png)
![(1S*,6R*)-9-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5319007.png)
![3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile](/img/structure/B5319012.png)
![1-acetyl-5-{[7-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5319024.png)
![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5319030.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5319042.png)
![2-cyclohexyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5319049.png)
